molecular formula C15H10BrFN4S B12005968 4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12005968
M. Wt: 377.2 g/mol
InChI Key: MYAORLQUVBZXFA-GIJQJNRQSA-N
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Description

4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the triazole derivative and 5-bromo-2-fluorobenzaldehyde.

    Thiol Group Addition: The thiol group is incorporated through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl group.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted triazoles.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the triazole ring and the benzylidene group suggests that it may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The benzylidene group can interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • 4-((5-Bromo-2-fluorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic systems in biological targets

Properties

Molecular Formula

C15H10BrFN4S

Molecular Weight

377.2 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrFN4S/c16-12-6-7-13(17)11(8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+

InChI Key

MYAORLQUVBZXFA-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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